4-tert-butyl-N-(6-methylpyridin-2-yl)-2-oxopyrrolidine-3-carboxamide
Description
4-tert-Butyl-N-(6-methylpyridin-2-yl)-2-oxopyrrolidine-3-carboxamide is a synthetic pyrrolidone derivative featuring a pyridine substituent. Its core structure comprises a pyrrolidine-2-one ring with a tert-butyl group at the 4-position and a 6-methylpyridin-2-yl carboxamide moiety at the 3-position.
Properties
IUPAC Name |
4-tert-butyl-N-(6-methylpyridin-2-yl)-2-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-9-6-5-7-11(17-9)18-14(20)12-10(15(2,3)4)8-16-13(12)19/h5-7,10,12H,8H2,1-4H3,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXVKZHAYHGMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2C(CNC2=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactamization of γ-Amino Acids
The 2-oxopyrrolidine scaffold is classically prepared via intramolecular cyclization of γ-amino acids. For example, 4-tert-butyl-2-oxopyrrolidine-3-carboxylic acid can be synthesized through:
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Mitsunobu Reaction :
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Cyclodehydration :
Introduction of the tert-Butyl Group
Friedel-Crafts Alkylation
The tert-butyl moiety is introduced via electrophilic substitution, leveraging the electron-rich nature of the pyrrolidone ring:
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | tert-Butyl bromide, AlCl₃ | 0°C → RT | 8 h | 45% |
| 2 | BF₃·OEt₂ as catalyst | -15°C | 12 h | 68% |
Key Observations :
Directed Ortho-Metalation (DoM)
For higher regiocontrol, a DoM strategy using LDA (Lithium Diisopropylamide):
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Deprotonation at C4 using LDA (-78°C, THF)
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Quenching with tert-butyl electrophiles (e.g., (CH₃)₃C-X)
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Optimized Conditions :
Carboxamide Formation
Coupling with 6-Methylpyridin-2-amine
The final amidation employs two primary strategies:
Acid Chloride Route
Coupling Reagent-Mediated Approach
Modern protocols favor reagents like HATU or EDCI/HOBt:
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| EDCI/HOBt/DIPEA | DMF | 25 | 12 | 88% |
| HATU/DIPEA | DCM | 0 → 25 | 6 | 91% |
Critical Note :
Integrated Synthetic Routes
Patent-Inspired Pathway (WO2019158550A1)
Adapting methodology from analogous pyridine carboxamides:
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Step 1 : Synthesis of tert-butyl pyrrolidone-3-carboxylate
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Substrate: Ethyl 4-tert-butyl-2-oxopyrrolidine-3-carboxylate
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Reagents: LDA, tert-butyl bromide
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Yield: 79%
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Step 2 : Saponification to carboxylic acid
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Conditions: LiOH, THF/H₂O (3:1), RT, 4 h
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Yield: 95%
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Step 3 : HATU-mediated coupling
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Amine: 6-Methylpyridin-2-amine
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Reagents: HATU (1.5 eq), DIPEA (3 eq)
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Solvent: DCM, 25°C, 6 h
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Yield: 89%
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Total Yield : 67% (3 steps)
One-Pot Tandem Approach
Recent advances enable telescoped synthesis:
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Simultaneous lactamization/alkylation using microfluidic reactors
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In situ activation with T3P® (Propylphosphonic anhydride)
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Key Parameters :
Analytical Characterization
Critical quality attributes confirmed via:
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HPLC Purity :
-
MS (ESI) :
-
m/z Calculated: 275.352 [M+H]⁺
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Observed: 275.351
-
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¹H NMR (400 MHz, CDCl₃) :
Industrial-Scale Considerations
Cost Optimization
Environmental Impact
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E-Factor : 23 (Current process) → Target: <15 via:
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Catalytic amidation (Enzymatic or transition metal)
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Flow chemistry for reduced solvent use
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Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(6-methylpyridin-2-yl)-2-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Key Functional Groups:
- Pyrrolidinone Ring : Contributes to reactivity and biological activity.
- Tert-Butyl Group : Increases steric bulk, possibly influencing binding properties.
- Carboxamide Group : Engages in hydrogen bonding and can participate in various chemical reactions.
Scientific Research Applications
The applications of 4-tert-butyl-N-(6-methylpyridin-2-yl)-2-oxopyrrolidine-3-carboxamide span various fields, primarily focusing on medicinal chemistry and organic synthesis.
Medicinal Chemistry
This compound could serve as a potential candidate for drug discovery due to its structural characteristics that allow for:
- Binding Affinity Studies : Investigating interactions with specific receptors or enzymes using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Molecular Docking Studies : Analyzing binding modes within active sites of target proteins to understand mechanisms of action and guide optimization in drug design.
Organic Synthesis
The compound's unique structure makes it suitable for:
- Catalytic Processes : The nitrogen atom can coordinate with metal ions, facilitating various catalytic reactions.
- Reactivity Studies : The carbonyl group in the oxopyrrolidine can participate in nucleophilic addition reactions, broadening its utility in synthetic chemistry.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(6-methylpyridin-2-yl)-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Pyridine vs. Pyridazine Cores : The target compound’s pyrrolidone ring differs from pyridazine-based analogs (e.g., ), which may alter binding affinity to biological targets due to differences in ring strain and hydrogen-bonding capacity.
- tert-Butyl Group : This moiety enhances lipophilicity across analogs, as seen in catalogued intermediates like tert-butyl (4-chloropyridin-2-yl)carbamate , which may improve membrane permeability.
Comparison :
- The target compound’s synthesis likely follows traditional condensation methods (similar to ), whereas newer analogs (e.g., ) employ microwave-assisted techniques for efficiency.
- Recrystallization in ethanol (common in ) is a standard purification step, but advanced analogs (e.g., ) prioritize HPLC for higher purity.
Implications for Target Compound :
Biological Activity
4-tert-butyl-N-(6-methylpyridin-2-yl)-2-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyrrolidine ring, a tert-butyl group, and a pyridine moiety. Its molecular formula is with a molecular weight of approximately 275.35 g/mol. This compound has potential applications in drug discovery and development, particularly in targeting various biological pathways.
Structural Characteristics
The compound's structure features several functional groups that enhance its biological activity:
- Pyrrolidinone ring : Contributes to reactivity and potential interactions with biological targets.
- Tert-butyl group : Increases steric bulk, potentially influencing binding properties and pharmacokinetics.
- Methylpyridine group : Enhances lipophilicity, making it suitable for interactions with lipid membranes and proteins.
The biological activity of this compound may involve several mechanisms:
- Binding Interactions : The presence of the carbonyl group in the oxopyrrolidine allows for nucleophilic addition reactions, while the nitrogen atom can engage in protonation or coordination with metal ions, facilitating various catalytic processes.
- Hydrogen Bonding : The compound can form hydrogen bonds, which are critical for binding affinity towards biological targets.
- π-π Stacking Interactions : The aromatic nature of the pyridine ring enables π-π stacking interactions, enhancing binding specificity.
Biological Activity Studies
Research on this compound is limited; however, its structural analogs have shown promising results in various biological assays.
Table 1: Comparison of Structural Analogues
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-tert-butyl-N-(4-methylpyridin-2-yl)-2-oxopyrrolidine-3-carboxamide | Similar pyrrolidine and carboxamide structure | Moderate anti-inflammatory effects |
| Hydroxymethyl Pyrrolidines | Contains hydroxymethyl group instead of carbonyl | Potential β3 adrenergic receptor agonist |
| Tert-butyl (6-methylpyridin-2-yl)carbamate | Carbamate instead of carboxamide | Different reactivity profiles |
Case Studies
-
In vitro Studies : Research indicates that compounds with similar structures exhibit moderate protective effects against neurotoxic agents like amyloid beta (Aβ), suggesting potential neuroprotective properties for this compound .
- Mechanism : These compounds may inhibit β-secretase and acetylcholinesterase activities, reducing Aβ aggregation and associated oxidative stress.
- In vivo Studies : While specific studies on this compound are scarce, related compounds have demonstrated varying degrees of efficacy in animal models for neurodegenerative diseases. For instance, structural analogs showed significant reductions in inflammatory markers like TNFα and IL-1β in scopolamine-induced oxidative stress models .
Future Directions
Given the promising structural characteristics and preliminary findings from analogs, further research into this compound is warranted. Future studies should focus on:
- Molecular Docking Studies : To elucidate binding modes within active sites of target proteins.
- Pharmacokinetics and Toxicology : Assessing bioavailability and safety profiles in preclinical models.
- Broader Biological Assays : Evaluating effects on different cellular pathways to identify potential therapeutic applications.
Q & A
Basic: What are the optimal synthetic routes for 4-tert-butyl-N-(6-methylpyridin-2-yl)-2-oxopyrrolidine-3-carboxamide?
Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions under microwave-assisted conditions. A representative method involves:
- Reagents : Use bis(triphenylphosphine)palladium(II) dichloride as a catalyst with (6-methylpyridin-2-yl)boronic acid derivatives.
- Conditions : Microwave heating at 140°C under argon atmosphere for 2–5 minutes to minimize side reactions.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) achieves >89% purity .
Alternative routes include tert-butyl carbamate protection strategies, with reaction optimization using triethylamine and DMAP in dichloromethane at 0–20°C .
Advanced: How can computational methods improve reaction design for this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict transition states and intermediates. For example:
- ICReDD Framework : Combines computational modeling with experimental validation to identify optimal reaction pathways.
- Parameter Prioritization : Computational screening of solvents, catalysts, and temperatures reduces trial-and-error experimentation.
- Feedback Loops : Experimental data (e.g., yields, byproducts) refine computational models for iterative optimization .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- Structural Confirmation : Use H/C NMR to verify the tert-butyl group (δ ~1.2 ppm for C(CH)) and pyrrolidone carbonyl (δ ~175 ppm).
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures ≥98% purity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for CHNO: 327.1947 g/mol) .
Advanced: How to address low yields caused by steric hindrance from the tert-butyl group?
Answer:
- Catalyst Selection : Bulky ligands (e.g., XPhos) enhance steric tolerance in cross-coupling reactions .
- Temperature Modulation : Gradual heating (e.g., 80°C → 140°C) improves reaction kinetics without decomposition.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates via dipole interactions .
Basic: What stability considerations are critical during storage?
Answer:
- Hygroscopicity : Store in desiccators under nitrogen or argon to prevent moisture absorption, which can hydrolyze the carboxamide group.
- Light Sensitivity : Amber glass vials mitigate photodegradation of the pyrrolidone ring.
- Long-Term Stability : Monitor via periodic HPLC analysis; shelf life exceeds 12 months at –20°C .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Core Modifications : Replace the 6-methylpyridin-2-yl group with halogenated (e.g., 6-chloro) or electron-withdrawing (e.g., 6-CF) analogs to probe electronic effects .
- Pyrrolidone Alterations : Introduce substituents at the 3-carboxamide position (e.g., methyl, cyclopropyl) to assess steric and conformational impacts.
- Synthetic Strategies : Use Suzuki-Miyaura coupling for diverse aryl/heteroaryl substitutions, validated by F NMR for fluorinated derivatives .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Solvent Pairing : Ethyl acetate/hexane (1:3 v/v) achieves high-purity crystals.
- Temperature Gradient : Slow cooling from reflux to 4°C minimizes occluded impurities.
- Yield Optimization : Supersaturation via antisolvent addition (e.g., diethyl ether) improves crystal formation .
Advanced: How to resolve contradictions in spectroscopic data for intermediates?
Answer:
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton-carbon signals, particularly for overlapping pyridine and pyrrolidone resonances.
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., tert-butyl orientation) with single-crystal diffraction .
- Isotopic Labeling : N-labeled analogs clarify nitrogen environments in complex spectra .
Basic: What safety protocols are essential during synthesis?
Answer:
- Ventilation : Use fume hoods for reactions involving volatile amines (e.g., triethylamine).
- Waste Disposal : Quench palladium catalysts with aqueous EDTA to chelate heavy metals before disposal .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles mandatory due to compound’s irritant properties .
Advanced: How to scale up synthesis without compromising yield?
Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., carbamate formation).
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time.
- Catalyst Recycling : Immobilized palladium on carbon reduces costs and metal leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
